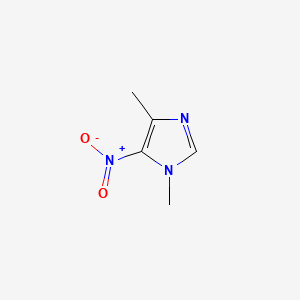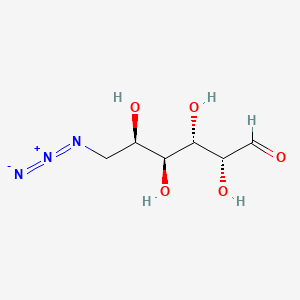
2-(1,3-Benzodioxol-5-ylamino)ethanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves chemoselective reactions and multicomponent condensations. For instance, the reaction of 2-(5-substituted-2-hydroxybenzylamino)phenols with formalin in ethanol under reflux conditions leads to the formation of 6-substituted 3-(2-hydroxyphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazines, demonstrating a ring closure involving the hydroxyl group of the C-aryl ring . Similarly, the synthesis of 2-(N-methyl-N-isobutylamino)-benzyl alcohol from 2-aminobenzyl alcohol through condensation, reduction, and methylation shows the versatility of amino alcohols in synthetic chemistry . These methods could potentially be adapted for the synthesis of 2-(1,3-Benzodioxol-5-ylamino)ethanol.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(1,3-Benzodioxol-5-ylamino)ethanol can be complex, with dihedral angles between benzene and heterocyclic rings as observed in the crystal structure of 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate . Such structural analyses are crucial for understanding the conformation and potential reactivity of 2-(1,3-Benzodioxol-5-ylamino)ethanol.
Chemical Reactions Analysis
The chemical reactions of related compounds involve tautomerism and solvatochromic effects, as seen in the synthesis of 1,5-bis(alkylamino)-4H-benzo[a]phenothiazin-4-ones, where the tautomeric equilibria are influenced by the solvent . These insights into the reactivity and stability of similar compounds can inform the potential chemical behavior of 2-(1,3-Benzodioxol-5-ylamino)ethanol.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their solvatochromic effects and hydrogen bonding capabilities, are important for understanding their interactions and potential applications. The three-dimensional network formed through hydrogen bonds in the crystal structure of 2-[(1H-benzimidazol-2-yl)iminomethyl]-4,6-dibromophenol ethanol hemisolvate indicates the importance of such interactions . Additionally, the fungicidal properties of S,N-containing heterocycles synthesized from monoethanolamine suggest that 2-(1,3-Benzodioxol-5-ylamino)ethanol could also exhibit biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chiral Intermediates in Pharmaceuticals
2-(1,3-Benzodioxol-5-ylamino)ethanol has been utilized in the chemoenzymatic synthesis of various (R)-ethanols, which are vital raw materials for pharmaceuticals like epinephrine, norepinephrine, and isoproterenol. The process involves enantioselective reductions yielding excellent yields and enantiomeric excesses (Antunes et al., 2004).
DNA Intercalation Studies
It plays a role in the formation of 2indolylaminoimidazopyrimidine derivatives, which are potential DNA intercalaters. These derivatives are formed through reactions involving aryl bis-isothiocyanates and 1,3-bis(isoxazol-3-ylamino)benzenes (Ebrahimlo & Khalafy, 2008).
Enantioselective Acylation in Drug Synthesis
The compound also finds application in the enantioselective acylation of α-methyl-1,3-benzodioxole-5-ethanol, which is a chiral building block in synthesizing the antiepileptic drug candidate, talampanel. This process uses Amano PS to facilitate the acylation (Easwar & Argade, 2003).
Fluorescence Derivatisation in Biological Assays
3-(Naphthalen-1-ylamino)propanoic acid, a derivative, has been used for fluorescent derivatization of amino acids, producing derivatives with strong fluorescence. This is significant in biological assays, where strong fluorescence and emission wavelengths are critical (Frade et al., 2007).
Synthesis of Luminescent Compounds
It contributes to the synthesisof luminescent compounds. For instance, the condensation of 1- or 2-naphthylamines with aromatic aldehydes and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate results in compounds with notable spectral luminescence properties. These properties are significant in various applications, including analytical chemistry and materials science (Kozlov et al., 2010).
Development of Metal Complexes
The compound serves as a precursor in the preparation of metal complexes. One example is the synthesis of new ligands derived from benzimidazole and their complexes with transition metals like Co (II), Ni (II), Cu (II), Zn (II), and Cd (II). These complexes have been characterized for various properties and can have applications in catalysis and material science (Jamel & Al-Obaidi, 2018).
Chemoselective Reactions in Organic Synthesis
The compound is involved in chemoselective reactions, such as the formation of 6-substituted 3-(2-hydroxyphenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazines. These reactions are important in the synthesis of complex organic molecules with potential pharmaceutical applications (Manikannan & Muthusubramanian, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10-11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHMISUMCDYQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869199 | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-ylamino)ethanol | |
CAS RN |
81329-90-0 | |
| Record name | 5-[(2-Hydroxyethyl)amino]-1,3-benzodioxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81329-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanol, 2-(1,3-benzodioxol-5-ylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)